molecular formula C8H9N3 B12932212 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 59718-12-6

5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B12932212
CAS No.: 59718-12-6
M. Wt: 147.18 g/mol
InChI Key: VXMULGTZFMKMJG-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common method includes the reaction of 1,2,3,4-tetrahydro-2-(2-chloroethyl)-5,7-dimethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine-1,4-dione with 1-phenylpiperazine in xylene under reflux conditions . The crude product is then filtered and crystallized from ethanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-d]pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with kinase pathways, which are crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it a valuable scaffold for drug discovery and the development of new materials.

Properties

CAS No.

59718-12-6

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3

InChI Key

VXMULGTZFMKMJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN=CC2=C(N1)C

Origin of Product

United States

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